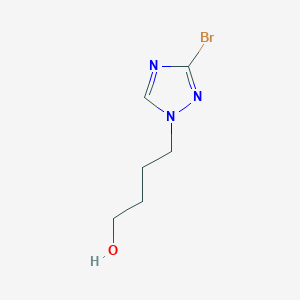
N3-L-Lys(Z)-OH*DCHA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3-L-Lys(Z)-OH*DCHA is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and other biochemical processes. N3-L-Lys(Z)-OH*DCHA has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of N3-L-Lys(Z)-OH*DCHA involves the formation of a covalent bond between the lysine residue of a protein and the DCHA moiety of the compound. This covalent bond is stable and irreversible, resulting in the crosslinking of the protein. The crosslinking can alter the physical and chemical properties of the protein, leading to changes in its function and activity.
Biochemical and Physiological Effects:
N3-L-Lys(Z)-OH*DCHA has been shown to have various biochemical and physiological effects. It can increase the stability and solubility of proteins, enhance their enzymatic activity, and improve their resistance to proteolysis. It can also alter the conformation and function of proteins, leading to changes in their interaction with other molecules and biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
N3-L-Lys(Z)-OH*DCHA has several advantages for lab experiments. It is easy to synthesize, stable, and can be used in a wide range of conditions. It can also be used to modify and label proteins without affecting their biological activity. However, it also has some limitations, such as its potential toxicity and immunogenicity, which may affect its use in vivo.
Zukünftige Richtungen
There are several future directions for the research on N3-L-Lys(Z)-OH*DCHA. One of the areas of interest is its potential applications in drug delivery and gene therapy. It can be used to target specific cells or tissues and deliver drugs or genetic material to them. Another area of interest is its use in tissue engineering, where it can be used to create biomaterials with specific properties and functions. In addition, further studies are needed to explore its potential toxicity and immunogenicity, as well as its interactions with biological systems.
Conclusion:
N3-L-Lys(Z)-OH*DCHA is a chemical compound that has shown promising potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential applications and limitations, as well as its interactions with biological systems.
Synthesemethoden
N3-L-Lys(Z)-OH*DCHA can be synthesized using various methods. One of the commonly used methods involves the reaction of lysine with 2,2-dimethyl-1,3-dioxane-4,6-dione (DCHA) in the presence of triethylamine and N-hydroxysuccinimide (NHS). The resulting product is then treated with hydrazine hydrate to obtain N3-L-Lys(Z)-OH*DCHA. Other methods involve the use of different coupling agents and protecting groups to achieve the desired product.
Wissenschaftliche Forschungsanwendungen
N3-L-Lys(Z)-OH*DCHA has been studied extensively for its potential applications in various fields. It has been used as a crosslinking agent in the synthesis of hydrogels and other biomaterials. It has also been used as a tool for protein modification and labeling. In addition, it has been studied for its potential applications in drug delivery, gene therapy, and tissue engineering.
Eigenschaften
IUPAC Name |
(2S)-2-azido-6-(phenylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c15-18-17-12(13(19)20)8-4-5-9-16-14(21)22-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,21)(H,19,20)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESBFPKSUVQDKY-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Azido-6-[(benzyloxycarbonyl)amino]hexanoic acid dicyclohexylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylthio)benzamide](/img/structure/B2537057.png)


![2-(benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2537062.png)
![2,2,2-trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one hydrochloride](/img/structure/B2537063.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-yl)acetamide](/img/structure/B2537066.png)
![2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde](/img/structure/B2537068.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-6-ethyl-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2537069.png)